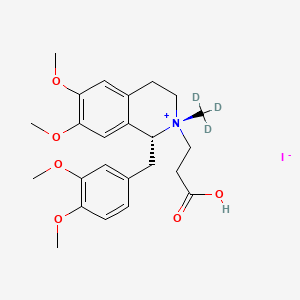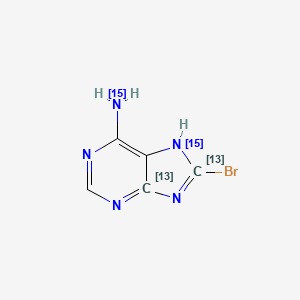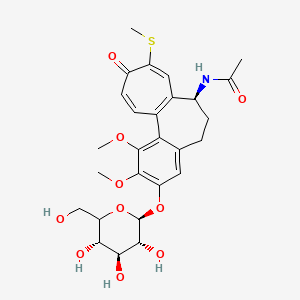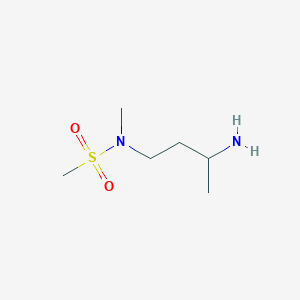
N-(3-aminobutyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminobutyl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an aminobutyl group and a methyl group attached to a methanesulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminobutyl)-N-methylmethanesulfonamide typically involves the reaction of 3-aminobutylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-aminobutylamine+methanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-aminobutyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(3-aminobutyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-aminobutyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: This compound is used in surface functionalization and has applications in materials science.
3-Aminobutanoic acid: Known for its role as a chemical intermediate in the synthesis of various compounds.
Uniqueness
N-(3-aminobutyl)-N-methylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C6H16N2O2S |
|---|---|
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
N-(3-aminobutyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H16N2O2S/c1-6(7)4-5-8(2)11(3,9)10/h6H,4-5,7H2,1-3H3 |
Clave InChI |
PRWWBMUKHBKPQU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN(C)S(=O)(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
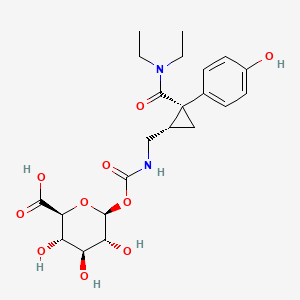
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)

![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
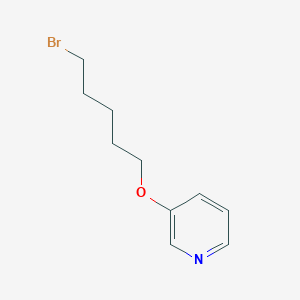
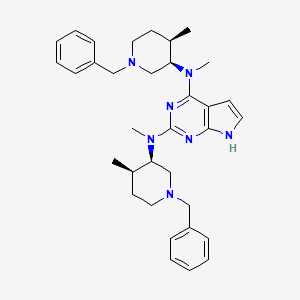
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
